4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one

Description

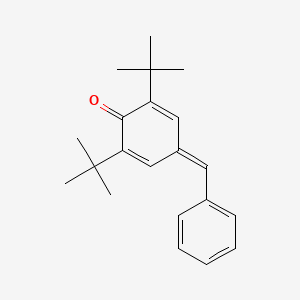

4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one (CAS: 7078-98-0) is a para-quinone methide (p-QM) derivative characterized by a cyclohexadienone core substituted with two tert-butyl groups at positions 2 and 6 and a benzylidene moiety at position 2. Its molecular formula is C₂₁H₂₆O, with a molecular weight of 294.43 g/mol . The compound exhibits a melting point of 74–75°C and a boiling point of 186°C at 1 Torr . It is commercially available in high purity (97–98%) for applications in organic synthesis and pharmaceutical research, particularly as a precursor in nucleophilic addition reactions and asymmetric catalysis .

The tert-butyl groups confer steric bulk, enhancing stability and directing regioselectivity in reactions, while the benzylidene substituent enables π-conjugation, influencing electronic properties .

Properties

IUPAC Name |

4-benzylidene-2,6-ditert-butylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O/c1-20(2,3)17-13-16(12-15-10-8-7-9-11-15)14-18(19(17)22)21(4,5)6/h7-14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUWXYBKPSKTAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC2=CC=CC=C2)C=C(C1=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052453 | |

| Record name | 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7078-98-0 | |

| Record name | 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7078-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007078980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis(1,1-dimethylethyl)-4-(phenylenemethylene)cyclohexa-2,5-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with aromatic aldehydes in the presence of secondary amines such as morpholine or piperidine . The reaction is carried out under optimized conditions where the dosages of the catalysts are only 0.3–0.5 M of 2,6-di-tert-butylphenol . Removing the water generated during the Mannich base formation step significantly accelerates the reaction and improves the product yield . The crude product is then purified through recrystallization in ethanol .

Chemical Reactions Analysis

Silylative Aromatization

QM-Ph undergoes silylative aromatization with silaborane reagents (e.g., Me₂PhSi-Bpin) under Cs₂CO₃ catalysis to form benzylic silanes. Optimized conditions include:

| Parameter | Optimal Value | Yield |

|---|---|---|

| Silane Equiv | 2.5 | 95% |

| Temperature | 40–80°C | 83–95% |

| Catalyst | Cs₂CO₃ | - |

| Solvent | THF/DMF | - |

This reaction proceeds via a catalytic cycle involving nucleophilic addition of silicon to the exocyclic double bond, followed by protonation ( ).

1,6-Michael Addition

QM-Ph reacts with nucleophiles (alcohols, thiols, amines) via DBU-catalyzed 1,6-conjugate addition. Key findings:

-

Catalyst Efficiency : DBU (0.1–1.0 equiv) achieves near-quantitative yields (99%) in minutes.

-

Substrate Scope : Compatible with methanol, thiophenol, aniline, and amino acid esters.

-

Mechanism : DBU acts as a proton shuttle, facilitating nucleophilic attack at the C4 position ( ).

Optimization Table :

| Base | Equiv | Time | Yield |

|---|---|---|---|

| DBU | 1.0 | 5 min | 99% |

| NaOH | 1.0 | 1 h | 90% |

| DABCO | 1.0 | 72 h | 60% |

Nucleophilic Fluoromethylation

QM-Ph undergoes 1,6-di-/trifluoromethylation with Me₃SiCF₂H/CF₃ under CsF/18-crown-6 initiation:

-

Electron-Withdrawing Groups (EWGs) : Enhance yields (e.g., 4-Cl substituent: 86%).

-

Reaction Conditions : DMF, −15°C → RT, 12–48 h.

-

Applications : Synthesizes fluorinated diarylmethanes with potential bioactivity ( ).

Substrate Performance :

| Substituent (R) | Yield (CF₂H) | Yield (CF₃) |

|---|---|---|

| 4-Cl | 86% | 85% |

| 4-OMe | 62% | 58% |

| Naphthyl | 61% | 78% |

Catalyst-Free Conjugate Additions

QM-Ph engages in solvent-mediated reactions without catalysts:

-

Indoles/4-Hydroxycoumarin : Forms triarylmethanes in DCE at 110°C (72–99% yields).

-

Mechanism : Polar solvents stabilize transition states via H-bonding ( ).

Example Reaction :

textQM-Ph + Indole → 2,6-Di-tert-butyl-4-(indol-3-yl)phenol (87–99% yield)

Polymerization Retardation

QM-Ph acts as a radical scavenger in olefin/polyolefin production:

-

Mechanism : Terminates radical chains via H-abstraction at the benzylic position.

-

Industrial Use : Extends polymerization control windows ( ).

Acid-Catalyzed Transformations

In H₂SO₄ or BF₃·Et₂O, QM-Ph undergoes:

Scientific Research Applications

Basic Information

- Molecular Formula : C21H26O

- Molecular Weight : 294.43 g/mol

- CAS Number : 7078-98-0

- Physical State : Solid

- Purity : Typically around 98% .

Structural Characteristics

This compound features a conjugated diene system which contributes to its reactivity and stability. Its structure allows for various substitution reactions, making it a versatile compound in organic synthesis.

Catalysis

This compound has been identified as an effective catalyst in several reactions:

- Aldol Reactions : It facilitates the formation of aldol products from aldehydes and ketones under mild conditions. For instance, it has been used successfully to catalyze the reaction between benzaldehyde and acetone to produce 4-hydroxy-4-methylpentan-2-one with high yields .

- Annulation Reactions : This compound serves as a catalyst for forming annular products from aldehydes and amines. The reaction conditions typically involve the use of solvents like acetonitrile at elevated temperatures (e.g., 40°C) to achieve optimal yields .

Case Study: Aldol Reaction

In a study where this compound was used as a catalyst:

- Yield : Approximately 91% of the desired product was obtained.

- Conditions : The reaction was conducted in acetonitrile at 80°C for three hours under an inert atmosphere .

Material Science

The compound's unique properties have led to its exploration in material science, particularly in the development of polymers and coatings:

- Polymerization Initiator : It has been utilized as an initiator for polymerization reactions due to its ability to generate radicals upon UV irradiation. This property is particularly useful in creating cross-linked polymer networks that exhibit enhanced mechanical properties .

Data Table: Polymerization Applications

| Application Type | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Polymerization | UV irradiation | 85% | Cross-linked networks formed |

| Coating | Solvent-based formulation | 90% | Enhanced durability |

Pharmaceutical Applications

Research indicates potential applications in pharmaceuticals due to its biological activity:

- Antioxidant Properties : Studies have shown that derivatives of this compound exhibit antioxidant activity, which could be beneficial in developing drugs aimed at oxidative stress-related diseases .

In vitro studies demonstrated that certain derivatives of this compound had significant antioxidant effects compared to standard antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways related to its antioxidant and anti-polymerization properties . The compound’s structure allows it to effectively scavenge free radicals and inhibit polymerization processes, which are crucial for its biological and industrial applications .

Comparison with Similar Compounds

Table 1: Comparative Properties of 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one and Related Compounds

Electronic and Steric Effects

- Benzylidene vs. Methoxy/Methylthio Substituents: Replacement of the benzylidene group with electron-donating groups (e.g., methoxy or methylthio) increases electron density at the quinone core, altering reactivity in nucleophilic additions. For example, 4-(4-methoxybenzylidene) derivatives exhibit higher yields in alkylation reactions due to enhanced electrophilicity .

- Hydroxy and Methyl Groups :

The 4-hydroxy-4-methyl analog (CAS: 10396-80-2) lacks conjugation but introduces hydrogen-bonding capability, making it suitable for antioxidant applications .

Steric and Stability Considerations

- tert-Butyl Substitution: All analogs retain 2,6-di-tert-butyl groups, which provide steric protection to the reactive quinone methide, preventing undesired side reactions such as polymerization .

Biological Activity

4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one, a compound with the molecular formula C21H26O and CAS number 7078-98-0, has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexadiene structure with two tert-butyl groups and a benzylidene moiety. Its unique configuration contributes to its reactivity and interaction with biological targets. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 294.43 g/mol |

| Melting Point | Not specified |

| Solubility | Organic solvents |

| Appearance | Yellow crystalline solid |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study by Toh et al. demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase . A notable case study involved treating MCF-7 cells with varying concentrations of the compound, resulting in a dose-dependent decrease in cell viability.

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced inflammatory markers such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective properties of this compound were evaluated in models of neurodegeneration. Research indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting a protective role against conditions like Alzheimer's disease .

Study on Antioxidant Activity

In a controlled experiment, researchers treated human fibroblast cells with this compound and assessed oxidative stress levels using DCFDA assays. Results showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls.

Study on Anticancer Activity

A study conducted on HeLa cells demonstrated that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one, and what key experimental parameters influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and cyclohexa-2,5-dien-1-one derivatives. For example, Knoevenagel or aldol-type condensations under basic or acidic conditions are common. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .

- Solvent optimization : Polar aprotic solvents like DMF or THF improve solubility and reaction kinetics.

- Temperature control : Reactions typically proceed at 60–100°C to balance yield and side-product formation .

- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC or GC-MS .

Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most effective?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions (e.g., tert-butyl groups at C2/C6 and benzylidene at C4). Coupling constants in ¹H NMR distinguish diastereomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .

- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive proof of stereochemistry and crystal packing, critical for materials science applications .

Q. What are the critical storage conditions to prevent degradation of this compound, based on its chemical stability profile?

- Methodological Answer :

- Light sensitivity : Store in amber glass vials under inert gas (N₂/Ar) to prevent photo-oxidation of the cyclohexadienone core .

- Temperature : Long-term stability requires storage at –20°C; avoid repeated freeze-thaw cycles.

- Moisture control : Use desiccants (e.g., silica gel) to suppress hydrolysis of the ketone group .

Advanced Research Questions

Q. How can discrepancies in reported UV-Vis absorption maxima for this compound be systematically investigated?

- Methodological Answer :

- Solvent effects : Compare spectra in solvents of varying polarity (e.g., hexane vs. ethanol) to assess solvatochromism .

- Concentration dependency : Dilute solutions may exhibit aggregation-induced shifts; use concentrations ≤1 mM for accurate λmax determination .

- Instrument calibration : Validate using standard references (e.g., holmium oxide filters) to rule out instrumental artifacts .

Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends observed experimentally .

- Validation : Compare computed IR/Raman spectra with experimental data to refine force-field parameters .

Q. In designing derivatives for enhanced photostability, what structural modifications have shown promise in analogous systems?

- Methodological Answer :

- Substituent engineering : Introducing electron-withdrawing groups (e.g., –NO₂) at the benzylidene moiety reduces π→π* transition energy, mitigating photodegradation .

- Steric shielding : Bulkier substituents (e.g., adamantyl instead of tert-butyl) at C2/C6 hinder reactive oxygen species (ROS) access .

- Cross-linking strategies : Incorporate vinyl or acetylene groups for polymerization, as demonstrated in covalent organic frameworks (COFs) to enhance rigidity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the catalytic activity of this compound in oxidation reactions?

- Methodological Answer :

- Reaction conditions : Compare studies for variables like O₂ pressure, solvent, and catalyst loading. For example, higher O₂ pressure may favor radical pathways over singlet-oxygen mechanisms .

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., epoxides or quinones) that indicate divergent reaction pathways .

- Kinetic studies : Perform time-resolved experiments to distinguish between rate-limiting steps (e.g., substrate binding vs. electron transfer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.